

# CAS number and molecular formula for Ferric HEDTA

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Compound of Interest		
Compound Name:	Ferric HEDTA	
Cat. No.:	B101393	Get Quote

## In-Depth Technical Guide to Ferric HEDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ferric N-(hydroxyethyl)ethylenediaminetriacetic acid (**Ferric HEDTA**), a coordination complex of significant interest in various scientific and industrial fields. This document details its chemical identity, synthesis, and key applications, with a focus on providing practical experimental protocols and insights into its biological interactions.

### **Core Chemical and Physical Properties**

**Ferric HEDTA** is a stable, water-soluble metal complex where the ferric ion (Fe<sup>3+</sup>) is chelated by the hexadentate ligand HEDTA. This chelation protects the iron from precipitation and enhances its bioavailability across a wide pH range.



Property	Value	Source
CAS Number	17084-02-5	[1]
Molecular Formula	C10H15FeN2O7	[1]
IUPAC Name	2-[2- [bis(carboxylatomethyl)amino]e thyl-(2- hydroxyethyl)amino]acetate;iro n(3+)	[1]
Appearance	Deep red, odorless liquid	[2]
Solubility	Miscible in water	[2]

## **Experimental Protocols**

### I. Synthesis of Ferric HEDTA

This protocol is adapted from a patented industrial process and can be scaled for laboratory synthesis.[3] The process involves the oxidation of elemental iron in the presence of the trisodium salt of HEDTA, followed by air oxidation to the ferric state.

#### Materials:

- Trisodium HEDTA solution (40-50 wt. %)
- Nitric Acid (HNO₃)
- Powdered Iron (Fe<sup>0</sup>)
- Compressed Air or Oxygen Source
- Deionized Water
- pH meter
- Reaction vessel with stirring and heating capabilities



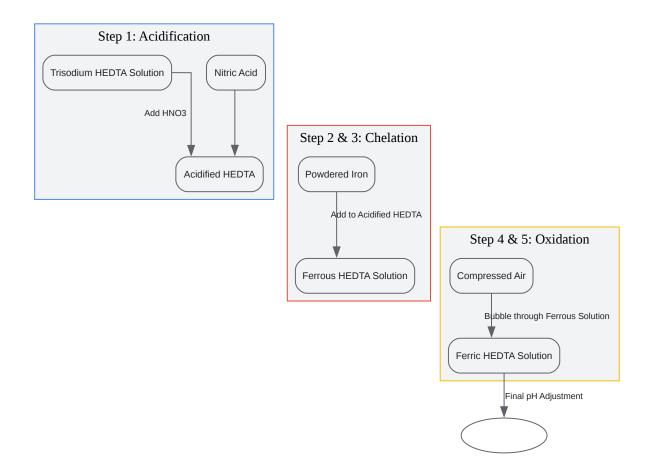




#### Procedure:

- Acidification of HEDTA: In the reaction vessel, add an aqueous solution of trisodium HEDTA.
  Based on the amount of iron to be chelated, add approximately two-thirds of the stoichiometric equivalent of nitric acid to the HEDTA solution. Stir the mixture until a homogenous solution with a pH of about 1.0 to 1.4 is achieved.
- Addition of Iron: While continuously stirring, incrementally add powdered iron to the acidified HEDTA solution. The reaction is exothermic; control the addition rate to maintain a manageable reaction temperature.
- Formation of Ferrous Chelate: The elemental iron will be oxidized by the nitric acid in the presence of HEDTA to form the ferrous (Fe<sup>2+</sup>) chelate.
- Oxidation to Ferric Chelate: Once the iron has completely reacted, begin bubbling compressed air or oxygen through the solution. This will oxidize the ferrous HEDTA to the desired ferric (Fe<sup>3+</sup>) HEDTA complex.
- pH Adjustment and Completion: Monitor the pH of the solution during oxidation. The reaction is complete when the pH stabilizes, and the solution maintains a deep red color. Adjust the final pH as needed for your specific application using a suitable base.
- Final Product: The resulting solution is an aqueous concentrate of **Ferric HEDTA**.





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Synthesis Workflow for Ferric HEDTA

# **II.** Quantitative Determination of Iron in Ferric HEDTA by Complexometric Titration

This protocol provides a method for determining the iron content in a **Ferric HEDTA** sample using a complexometric titration with a standardized EDTA solution. This method is adapted from established procedures for iron determination in similar complexes.



#### Materials:

- Ferric HEDTA sample
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Concentrated Hydrochloric Acid (HCI)
- Deionized Water
- Ammonia solution (25%)
- Sulfosalicylic acid solution (10%)
- Standardized 0.05 M EDTA solution
- 250 ml Conical flask
- Burette
- · Hot plate
- · pH meter or pH indicator strips

#### Procedure:

- Sample Preparation: Accurately weigh a sample of the Ferric HEDTA solution (e.g., 1.0 g) into a 250 ml conical flask.
- Digestion: To the flask, add 5 ml of concentrated nitric acid and 2 ml of concentrated hydrochloric acid. Gently heat the mixture on a hot plate for approximately 3 minutes to digest the complex.
- Dilution and pH Adjustment: Allow the solution to cool to room temperature. Add 50 ml of deionized water and shake for 1 minute. Carefully adjust the pH of the solution to 2 using a 25% ammonia solution.



- Indicator Addition: Once the solution has cooled to room temperature, add 5 ml of a 10% sulfosalicylic acid solution. The solution should turn a reddish-purple color.
- Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is reached when the reddish-purple color changes to a light yellow.
- Calculation: The concentration of iron in the sample can be calculated using the volume of EDTA solution consumed and its molarity. 1 ml of 0.05 M EDTA solution is equivalent to 2.7925 mg of iron.

# Biological Interactions: Modulation of NF-κB Signaling

Iron is a critical element in various cellular processes, and its homeostasis is tightly regulated. Iron chelators, such as HEDTA, can significantly impact cellular signaling pathways by altering the intracellular concentration of available iron. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a pivotal role in inflammation, immunity, and cell survival.

Iron can act as a pro-inflammatory molecule by inducing the activation of NF-κB.[4][5] The mechanism involves the generation of reactive oxygen species (ROS) through iron-catalyzed reactions, which in turn activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer (typically p50/ReIA), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[6]

Iron chelators, by sequestering intracellular iron, can inhibit this process. By reducing the pool of redox-active iron, chelators suppress the generation of ROS, thereby preventing the activation of IKK and the subsequent steps leading to NF-kB activation.[7][8] This inhibitory effect on NF-kB signaling is a key area of research for the therapeutic application of iron chelators in inflammatory diseases and cancer.

Modulation of NF-kB Signaling by Iron Chelation



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